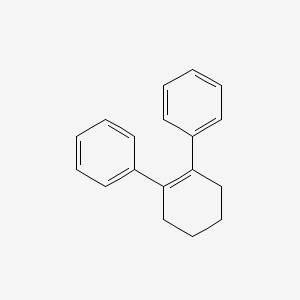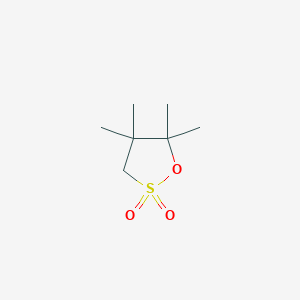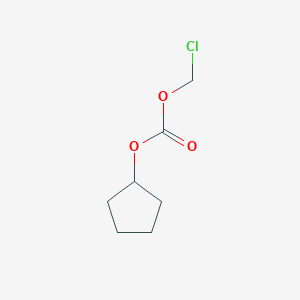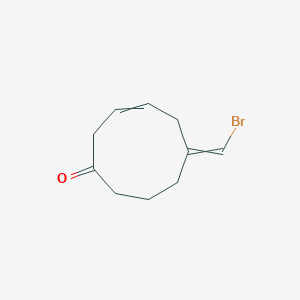
6-(Bromomethylidene)cyclonon-3-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(Bromomethylidene)cyclonon-3-en-1-one is a chemical compound characterized by a bromomethylidene group attached to a cyclononene ring
Vorbereitungsmethoden
The synthesis of 6-(Bromomethylidene)cyclonon-3-en-1-one typically involves the bromination of cyclonon-3-en-1-one. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions .
Analyse Chemischer Reaktionen
6-(Bromomethylidene)cyclonon-3-en-1-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The compound can be reduced to form the corresponding cyclonon-3-en-1-one derivative.
Oxidation Reactions: Oxidation can lead to the formation of more complex structures, depending on the reagents and conditions used.
Common reagents for these reactions include sodium borohydride for reduction, and potassium permanganate or chromium trioxide for oxidation. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
6-(Bromomethylidene)cyclonon-3-en-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 6-(Bromomethylidene)cyclonon-3-en-1-one involves its interaction with various molecular targets. The bromomethylidene group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The pathways involved depend on the specific biological context and the targets being studied .
Vergleich Mit ähnlichen Verbindungen
6-(Bromomethylidene)cyclonon-3-en-1-one can be compared with other similar compounds such as:
Cyclonon-3-en-1-one: Lacks the bromomethylidene group, making it less reactive.
Bromocyclononane: Contains a bromine atom but lacks the double bond, resulting in different reactivity.
Cyclonon-3-en-1-ol: Contains a hydroxyl group instead of a bromomethylidene group, leading to different chemical properties.
The uniqueness of this compound lies in its combination of a bromomethylidene group with a cyclononene ring, providing a versatile platform for various chemical reactions and applications.
Eigenschaften
CAS-Nummer |
39768-34-8 |
|---|---|
Molekularformel |
C10H13BrO |
Molekulargewicht |
229.11 g/mol |
IUPAC-Name |
6-(bromomethylidene)cyclonon-3-en-1-one |
InChI |
InChI=1S/C10H13BrO/c11-8-9-4-1-2-6-10(12)7-3-5-9/h1-2,8H,3-7H2 |
InChI-Schlüssel |
LOWJLGVGKNIRBE-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=CBr)CC=CCC(=O)C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



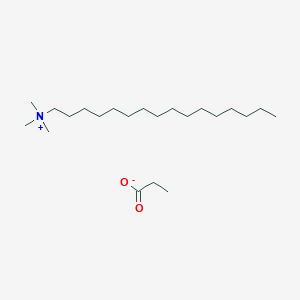
![[4-(6-Aminopurin-9-yl)-2,2-dibutyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3,2]dioxastannol-6-yl]methanol](/img/structure/B14661900.png)
![Spiro[4.5]dec-6-ene-1,8-dione](/img/structure/B14661904.png)
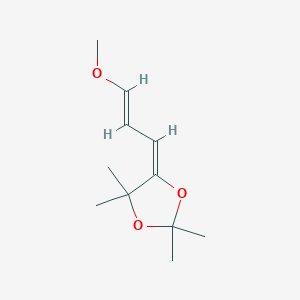
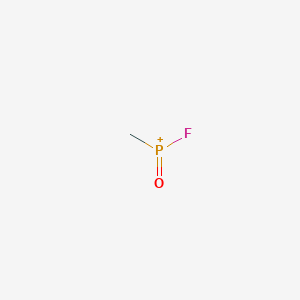


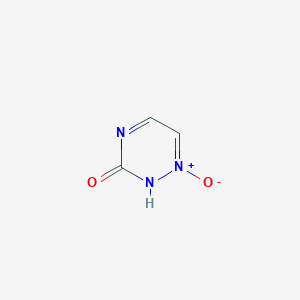

![2-[4-(Diethylamino)phenyl]-1-(2-methylpropyl)quinolin-1-ium iodide](/img/structure/B14661963.png)
